molecular formula C19H16F3N3O3S B2817318 2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1212278-66-4

2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2817318
CAS RN: 1212278-66-4
M. Wt: 423.41
InChI Key: INWAIRBJADEMBM-UHFFFAOYSA-N
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Description

2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic pathways and chemical properties of compounds related to 2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione. For instance, Bohle and Perepichka (2009) developed a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole, a related compound, from benzyl cyanide, revealing significant acid/base stability and potential for further derivative creation (Bohle & Perepichka, 2009). Additionally, Sedova et al. (2014) explored the Biginelli reaction for synthesizing similar compounds, highlighting the impact of different solvents on their intramolecular conversion (Sedova et al., 2014).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of derivatives have been a focal point in understanding these compounds better. Gumus et al. (2019) conducted a detailed analysis of two 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives, which are structurally similar, to understand their molecular interactions (Gumus et al., 2019).

Applications in Material Science

In material science, these compounds have been explored for their utility. Kalia et al. (2020) synthesized oxadiazole derivatives, closely related to the compound , and tested them as corrosion inhibitors for mild steel, indicating their potential in industrial applications (Kalia et al., 2020).

Optoelectronic Properties

The optoelectronic properties of similar compounds have also been studied. Joshi and Ramachandran (2017) modeled various 1,3,4-oxadiazole derivatives, emphasizing the significance of electron-donor and -acceptor groups in determining their optoelectronic characteristics (Joshi & Ramachandran, 2017).

properties

IUPAC Name

9,13-dimethyl-4-nitro-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-10-16-12-9-11(25(26)27)7-8-15(12)28-18(10,2)24(17(29)23-16)14-6-4-3-5-13(14)19(20,21)22/h3-10,16H,1-2H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWAIRBJADEMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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